2-Bromopyrido[2,3-d]pyrimidine
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Overview
Description
2-Bromopyrido[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H4BrN3 . It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and are present in relevant drugs .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including 2-Bromopyrido[2,3-d]pyrimidine, involves various synthetic protocols. For instance, one method involves the condensation of 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine with an organozinc halide in the presence of a catalytic amount of [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).CH(2)Cl(2), followed by removal of the pivaloyl groups with base .Molecular Structure Analysis
The molecular structure of 2-Bromopyrido[2,3-d]pyrimidine has been determined using various techniques such as mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy. The solid-state structure of the compound was determined using single-crystal X-ray diffraction, and the optimized molecular structure was determined using density functional theory calculations .Scientific Research Applications
- Pyrido[2,3-d]pyrimidine derivatives have demonstrated antitumoral properties . For instance, compound 5 exhibited superior antitumor activity. Researchers continue to investigate its potential as an anticancer agent.
- Compounds containing the pyrido[2,3-d]pyrimidine scaffold have shown promise as antiviral agents . Their ability to inhibit viral replication makes them valuable candidates for drug development.
- Some pyrido[2,3-d]pyrimidine derivatives possess antiproliferative properties, making them relevant in cancer research and therapy . Understanding their mechanisms of action is crucial for further exploration.
- Pyrido[2,3-d]pyrimidine compounds have been investigated for their potential as antihypertensive and cardiotonic agents . Their impact on cardiovascular health warrants further study.
- Researchers have explored the anti-inflammatory effects of pyrido[2,3-d]pyrimidine derivatives . These compounds may offer novel therapeutic approaches for managing inflammatory conditions.
- While not explicitly mentioned in the literature, pyrido[2,3-d]pyrimidine derivatives share structural features with other antibacterial agents. Investigating their antibacterial potential could be worthwhile .
Antitumoral Activity
Antiviral Applications
Antiproliferative Effects
Cardiovascular Applications
Anti-Inflammatory Potential
Antibacterial Properties
Mechanism of Action
Target of Action
The primary targets of 2-Bromopyrido[2,3-d]pyrimidine are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
2-Bromopyrido[2,3-d]pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
The biochemical pathways affected by 2-Bromopyrido[2,3-d]pyrimidine are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, 2-Bromopyrido[2,3-d]pyrimidine can disrupt these pathways and their downstream effects, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of 2-Bromopyrido[2,3-d]pyrimidine’s action include a reduction in the expression and activities of key inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in treating conditions where inflammation is a key factor.
Safety and Hazards
properties
IUPAC Name |
2-bromopyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRXGUOGIHQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2N=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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